({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride
Overview
Description
({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl group and an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution with 4-Chlorophenyl Group: The piperidine ring is then substituted with a 4-chlorophenyl group using electrophilic aromatic substitution reactions.
Attachment of the Ethyl Chain: The ethyl chain is introduced through alkylation reactions.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Receptor Studies: Used in studies involving receptor binding and activity.
Neurotransmitter Research: Investigated for its effects on neurotransmitter systems.
Medicine
Pharmacological Research: Explored for potential therapeutic applications, including as an analgesic or anesthetic agent.
Drug Development: Used as a lead compound in the development of new pharmaceuticals.
Industry
Chemical Manufacturing: Utilized in the production of other chemical compounds.
Material Science: Investigated for its potential use in the development of new materials.
Mechanism of Action
The mechanism of action of ({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride involves its interaction with specific molecular targets. It may act on:
Receptors: Binding to and modulating the activity of certain receptors in the nervous system.
Enzymes: Inhibiting or activating enzymes involved in biochemical pathways.
Ion Channels: Modulating ion channel activity, affecting cellular excitability and signaling.
Comparison with Similar Compounds
Similar Compounds
- ({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine hydrochloride
- ({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine sulfate
Uniqueness
- Structural Features : The presence of the 4-chlorophenyl group and the specific substitution pattern on the piperidine ring make it unique.
- Reactivity : Its reactivity profile differs from other similar compounds due to the specific functional groups present.
- Applications : Its diverse applications in research and industry highlight its versatility compared to other piperidine derivatives.
Properties
IUPAC Name |
1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-methylmethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2.2ClH/c1-17-11-14-3-2-9-18(12-14)10-8-13-4-6-15(16)7-5-13;;/h4-7,14,17H,2-3,8-12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDIOMOADYXCOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN(C1)CCC2=CC=C(C=C2)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.